synthesis and characterization of 2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane
synthesis and characterization of 2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane
An In-depth Technical Guide to the Synthesis and Characterization of 2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane
Executive Summary
This technical guide provides a comprehensive overview of the , a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The imidazole moiety is a privileged scaffold in numerous pharmaceuticals, while the 1,3-dioxolane group serves as a robust protecting group for the benzaldehyde functionality. This document details a reliable two-step synthetic pathway, outlines a complete protocol, and presents a thorough characterization profile based on established analytical techniques. The causality behind experimental choices is explained, providing researchers and drug development professionals with both the "how" and the "why" of the methodology.
Introduction: Strategic Importance
The imidazole ring is a cornerstone of medicinal chemistry, found in drugs ranging from antifungals (e.g., ketoconazole) to antihypertensives (e.g., losartan).[1] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile pharmacophore.[1] In multi-step syntheses of complex imidazole-containing molecules, it is often necessary to mask other reactive functional groups to prevent unwanted side reactions.
The aldehyde group is highly susceptible to nucleophilic attack and oxidation. Therefore, its protection is a critical step in many synthetic routes. The formation of a cyclic acetal, specifically a 1,3-dioxolane, by reacting the aldehyde with ethylene glycol is a classic and highly effective protection strategy.[2][3] This resulting acetal is stable under neutral, basic, and many oxidizing/reducing conditions, yet can be readily removed under acidic conditions to regenerate the aldehyde.[4][5]
This guide focuses on 2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane, a molecule that combines the valuable imidazole core with a protected aldehyde. This compound serves as a key building block, allowing for chemical modifications on the phenyl or imidazole rings without disturbing the latent aldehyde functionality.
Synthetic Methodology
The synthesis is approached via a logical two-step sequence: first, the formation of the key intermediate, 3-(1H-imidazol-1-yl)benzaldehyde, followed by the protection of its aldehyde group.
Retrosynthetic Analysis
A retrosynthetic disconnection of the target molecule reveals the key precursors: 3-(1H-imidazol-1-yl)benzaldehyde and ethylene glycol. The aldehyde precursor can be further disconnected to commercially available starting materials, 3-bromobenzaldehyde and imidazole.
Caption: Retrosynthetic analysis of the target compound.
Step 1: Synthesis of 3-(1H-Imidazol-1-yl)benzaldehyde
The precursor aldehyde is synthesized via a copper-catalyzed N-arylation reaction (an Ullmann condensation) between 3-bromobenzaldehyde and imidazole. Copper powder serves as an accessible and effective catalyst for this transformation.
Experimental Protocol: Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde [6]
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Reagent Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromobenzaldehyde (9.25 g, 50 mmol), imidazole (20.4 g, 300 mmol), and copper powder (0.31 g, 4.9 mmol).
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Solvent Addition: Add 50 mL of water to the mixture.
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Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Maintain reflux for 3 days. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, add aqueous ammonia to the reaction mixture.
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Extraction: Extract the mixture with chloroform (3 x 50 mL).
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Purification: Combine the organic extracts and purify using silica gel column chromatography, eluting with a methylene chloride/methanol gradient to yield the title compound as a pale yellow crystal. (Reported Yield: 54%).[6]
Step 2: Protection via Acetalization
The final step involves the acid-catalyzed reaction of 3-(1H-imidazol-1-yl)benzaldehyde with ethylene glycol. This is an equilibrium reaction. To drive it to completion, water, the byproduct, must be removed from the reaction medium. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.[3] p-Toluenesulfonic acid (p-TSA) is a common and effective acid catalyst for this transformation.[7]
Experimental Protocol: Synthesis of 2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane
This protocol is adapted from a standard procedure for benzaldehyde acetal formation.[7]
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Reagent Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 3-(1H-imidazol-1-yl)benzaldehyde (8.6 g, 50 mmol), ethylene glycol (3.7 g, 60 mmol, 1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.48 g, 2.5 mmol, 0.05 eq).
-
Solvent Addition: Add 250 mL of toluene as the solvent.
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Reaction: Heat the solution to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap. Continue reflux until no more water is collected (typically 1-2 hours).
-
Work-up: Cool the solution to room temperature. Neutralize the catalyst by washing the solution with a saturated sodium bicarbonate solution (2 x 50 mL) and then with water (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be further purified by recrystallization or column chromatography if necessary to yield the final product.
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for the target compound.
Characterization
A combination of spectroscopic and physical methods is required to confirm the structure and purity of the synthesized 2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane.
Physical Properties
The fundamental physical and chemical properties of the target compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-[3-(1,3-dioxolan-2-yl)phenyl]imidazole | [8] |
| CAS Number | 151055-85-5 | [8] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [8] |
| Molecular Weight | 216.24 g/mol | [8] |
| Appearance | Expected to be a white to off-white solid | N/A |
Spectroscopic Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR | δ ~7.8-7.2 (m, 7H): Aromatic protons (phenyl and imidazole rings). δ ~5.9 (s, 1H): Acetal proton (-O-CH-O-). δ ~4.1 (m, 4H): Dioxolane methylene protons (-O-CH₂-CH₂-O-). |
| ¹³C NMR | δ ~140-115: Aromatic carbons (phenyl and imidazole). δ ~103: Acetal carbon (C-2 of dioxolane). δ ~65: Dioxolane methylene carbons (C-4, C-5 of dioxolane). |
| FTIR (cm⁻¹) | ~3100-3000: Aromatic C-H stretch. ~2900-2800: Aliphatic C-H stretch. ~1600, 1480: Aromatic C=C and C=N stretches. ~1250-1050: Strong C-O stretch (characteristic of the acetal). |
| Mass Spec (EI) | m/z 216 (M⁺): Molecular ion peak. m/z 172: Loss of C₂H₄O. m/z 145: Loss of the dioxolane ring. |
Rationale for Predictions:
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¹H NMR: The acetal proton is characteristically deshielded by the two adjacent oxygen atoms, appearing as a singlet around 5.9 ppm, similar to 2-phenyl-1,3-dioxolane.[9] The dioxolane protons typically form a complex multiplet around 4.1 ppm. The aromatic region will contain signals for the 4 protons on the disubstituted benzene ring and the 3 protons of the imidazole ring.
-
¹³C NMR: The acetal carbon signal is highly characteristic and appears around 103 ppm. The signal for the two equivalent methylene carbons of the dioxolane ring is expected around 65 ppm.
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FTIR: The most telling feature is the absence of a strong carbonyl (C=O) stretch around 1700 cm⁻¹ (from the starting aldehyde) and the appearance of strong C-O stretching bands in the 1250-1050 cm⁻¹ region, confirming the formation of the acetal.[10][11]
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Mass Spectrometry: The molecular ion peak will confirm the molecular weight. Fragmentation patterns would likely involve the cleavage of the dioxolane ring, a common pathway for such structures.
Conclusion
This guide has detailed a robust and logical synthetic route for 2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane from readily available starting materials. The two-step process, involving an Ullmann condensation followed by a standard acetal protection, is well-supported by established chemical principles. The provided protocols and characterization data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the reliable production and verification of this versatile chemical building block. The strategic use of the dioxolane protecting group allows for the subsequent elaboration of the imidazole-phenyl core, opening avenues for the development of novel and complex molecular architectures.
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